molecular formula C24H25N5O6 B11283213 N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11283213
M. Wt: 479.5 g/mol
InChI Key: GHQRINWTWNJOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic small molecule characterized by a quinazoline-dione core substituted with a methyl-oxadiazole group and linked via an acetamide bridge to a 3,4-dimethoxyphenethyl moiety. The quinazoline-dione scaffold is pharmacologically significant due to its presence in compounds with anticonvulsant, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C24H25N5O6

Molecular Weight

479.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C24H25N5O6/c1-15-26-22(35-27-15)14-29-23(31)17-6-4-5-7-18(17)28(24(29)32)13-21(30)25-11-10-16-8-9-19(33-2)20(12-16)34-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,25,30)

InChI Key

GHQRINWTWNJOON-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Dimethoxyphenethyl Group: This step involves the alkylation of the quinazolinone core with a dimethoxyphenethyl halide under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with an appropriate acylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole and quinazolinone rings.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Compounds containing oxadiazole and quinazolinone moieties have shown promising anticancer properties. Research indicates that derivatives of these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This is particularly relevant for the development of targeted cancer therapies .
  • Antimicrobial Properties : The oxadiazole ring has been associated with antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that compounds similar to N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide exhibit significant antibacterial effects .
  • Neuroprotective Effects : Some derivatives of quinazolinones have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The presence of the dimethoxyphenethyl group may enhance the compound's ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Synthetic Chemistry

The synthesis of this compound involves several key steps:

  • Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Oxadiazole Ring : Typically involves cyclization reactions with hydrazides and carboxylic acids.
  • Alkylation with Dimethoxyphenethyl Group : The quinazolinone core is alkylated using a dimethoxyphenethyl halide under basic conditions.
  • Final Coupling Reaction : The final step involves coupling the intermediate with an appropriate acylating agent to yield the target compound.

Case Study 1: Anticancer Activity

A study conducted on a series of quinazolinone derivatives demonstrated that modifications including oxadiazole rings significantly enhanced anticancer activity against various cancer cell lines. The study highlighted how structural variations influence biological activity and indicated that compounds similar to this compound could be further optimized for better efficacy .

Case Study 2: Antimicrobial Efficacy

Research published in a pharmacological journal evaluated several oxadiazole-based compounds for their antimicrobial properties. The findings indicated that certain structural features contributed to enhanced activity against resistant bacterial strains. This supports the potential use of compounds like this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazoline-Dione Derivatives

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
  • Core Structure : Shares the quinazoline-dione backbone with the target compound.
  • Substituents : Replaces the dimethoxyphenethyl and oxadiazole groups with a dichlorophenylmethyl moiety.
  • Activity : Demonstrated anticonvulsant efficacy in preclinical models, likely due to modulation of GABAergic pathways .
  • Lacks the oxadiazole ring, which may decrease metabolic stability compared to the target compound.

Tetrazole-Based Analogues

N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide (Compound 4a)
  • Core Structure : Tetrazole ring instead of quinazoline-dione.
  • Substituents : Shares the 3,4-dimethoxyphenethyl group and acetamide linkage with the target compound.
  • Key Differences :
    • Tetrazole rings are more acidic than oxadiazoles, influencing pharmacokinetics (e.g., bioavailability and excretion).
    • The bulky trimethylpentane substituent may hinder blood-brain barrier penetration, limiting CNS applications compared to the target compound .

Oxadiazole-Containing Derivatives

Hypothetical Analogues
  • Methyl-oxadiazole : Enhances metabolic stability by resisting enzymatic degradation compared to ester or amide groups.
  • Dimethoxyphenethyl vs. Halogenated Groups : Methoxy groups improve solubility and reduce toxicity compared to chlorophenyl substituents, as seen in Compound 1 .

Comparative Data Table

Compound Name/Structure Core Substituents Biological Activity Key Advantages Limitations Reference
Target Compound Quinazoline-dione 3,4-Dimethoxyphenethyl, Methyl-oxadiazole Anticonvulsant (predicted) High metabolic stability, improved solubility Limited in vivo data
N-[(2,4-Dichlorophenyl)methyl]-... (Compound 1) Quinazoline-dione 2,4-Dichlorophenylmethyl Anticonvulsant (confirmed) Strong receptor affinity Poor solubility, potential toxicity
Compound 4a (Tetrazole-based) Tetrazole 3,4-Dimethoxyphenethyl, Trimethylpentane Undisclosed Synthetic feasibility Low CNS penetration

Research Findings and Implications

  • Target Compound vs. Compound 1 : The replacement of dichlorophenyl with dimethoxyphenethyl in the target compound may reduce toxicity and improve solubility, critical for oral administration. However, the absence of halogen atoms could weaken target binding affinity, necessitating structural optimization .
  • Role of Oxadiazole : The methyl-oxadiazole group in the target compound likely enhances resistance to cytochrome P450-mediated metabolism compared to tetrazole-based analogues, extending half-life .
  • Synthetic Strategies : The target compound’s synthesis may parallel methods used for Compound 1, involving hydrogen peroxide oxidation and carbonyldiimidazole-mediated coupling .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O5C_{20}H_{25}N_{3}O_{5}, with a molecular weight of approximately 359.4 g/mol. The compound features a quinazoline core structure that is known for various pharmacological properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is a common mechanism for many pharmacologically active compounds.
  • Receptor Modulation : It may interact with various receptors on cell surfaces, leading to altered signaling pathways that can affect cellular responses.
  • Gene Expression Alteration : The compound could influence the expression of genes related to critical biological processes such as apoptosis and inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (μM)
Compound AHCT116 (Colon Cancer)6.2
Compound BT47D (Breast Cancer)27.3
Compound CMCF7 (Breast Cancer)43.4

These findings suggest that the compound could be a potential candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives of quinazoline and oxadiazole structures possess significant antibacterial and antifungal activities. In particular:

PathogenActivity
E. coliInhibited at low concentrations
S. aureusSignificant growth inhibition observed

This antimicrobial potential positions the compound as a candidate for treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has been documented through various assays measuring cytokine release and inflammatory markers. The ability to modulate inflammatory pathways indicates potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions.

Case Studies

A notable study explored the effects of a related compound on human cancer cell lines. The results demonstrated that treatment with the compound resulted in:

  • Reduced Cell Viability : A significant decrease in cell proliferation was observed across multiple cancer cell lines.
  • Apoptotic Induction : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
  • Mechanistic Insights : Western blotting revealed alterations in key proteins involved in apoptosis and cell cycle regulation.

These findings underscore the therapeutic promise of this compound as an anticancer agent .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis of this compound involves multi-step reactions, including amide coupling, heterocycle formation, and oxidation. Key steps include:

  • Reagent selection : Use N,N′-carbonyldiimidazole (CDI) for amide bond formation to minimize side reactions .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Oxidation control : Optimize hydrogen peroxide concentrations for thioxo-to-oxo conversions to avoid over-oxidation .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., dimethoxyphenethyl and oxadiazole groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or hydrogen bonding .

Q. How can researchers ensure analytical purity for pharmacological assays?

  • HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • Elemental analysis : Validate purity by matching experimental vs. theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups for bioactivity?

  • Analog synthesis : Modify substituents (e.g., replace 3-methyl-oxadiazole with phenyl-oxadiazole) and compare bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential moieties (e.g., quinazolin-2,4-dione core) .
  • Bioassay panels : Test analogs against diverse targets (e.g., kinases, GPCRs) to assess selectivity .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to prioritize targets (e.g., topoisomerases or HDACs) .
  • In vitro assays : Conduct enzyme inhibition assays (e.g., fluorescence-based) with IC50_{50} determination .
  • Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein stability shifts post-treatment .

Q. How should researchers address contradictions in biological activity data across studies?

  • Orthogonal assays : Validate findings using independent methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Standardized protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Compare data across structurally related compounds (e.g., thieno-pyrimidine analogs) to identify trends .

Q. What strategies are effective for assessing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13), then quantify degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and measure intact compound levels using LC-MS .
  • Microsomal metabolism : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

Q. How can computational modeling enhance the understanding of this compound’s interactions?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to analyze binding stability and water-mediated interactions .
  • Free energy calculations : Apply MM/GBSA to predict binding affinities and guide SAR .
  • ADMET prediction : Use tools like SwissADME to estimate permeability, solubility, and toxicity risks .

Key Considerations for Data Interpretation

  • Conflicting bioactivity : Variability may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity .
  • Synthetic impurities : Trace solvents (e.g., DMF) or unreacted intermediates can skew biological results; always validate purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.